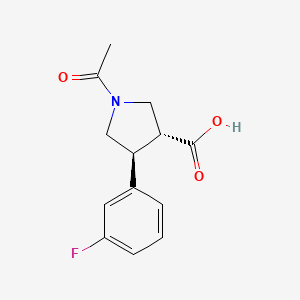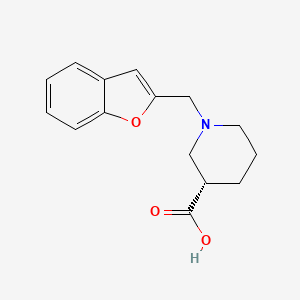
rac-(3R,4S)-1-acetyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,4S)-1-acetyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid: is a chiral compound with significant potential in various fields of research and industry. This compound features a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry for the development of biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring, followed by functionalization to introduce the desired substituents .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the efficient formation of the pyrrolidine ring and subsequent functionalization steps .
Analyse Chemischer Reaktionen
Types of Reactions: rac-(3R,4S)-1-acetyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
rac-(3R,4S)-1-acetyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac-(3R,4S)-1-acetyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various proteins and enzymes, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
- rac-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
- rac-(3R,4S)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
Comparison: While these compounds share the pyrrolidine ring and fluorophenyl group, they differ in their substituents at the 1-position. The acetyl group in rac-(3R,4S)-1-acetyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid may confer unique properties, such as different reactivity and biological activity, compared to the benzyl group in rac-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(3R,4S)-1-acetyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-8(16)15-6-11(12(7-15)13(17)18)9-3-2-4-10(14)5-9/h2-5,11-12H,6-7H2,1H3,(H,17,18)/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZAMAGUVVGVQU-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2S)-2-(dimethylcarbamoyl)pyrrolidin-1-yl]sulfonyl-2-fluorobenzoic acid](/img/structure/B7344079.png)
![tert-butyl N-[(1S)-1-[2-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethyl]carbamate](/img/structure/B7344085.png)
![(3S,4S)-4-cyclopropyl-1-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7344090.png)
![5-tert-butyl-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylic acid](/img/structure/B7344102.png)
![[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]-[1-(3-methylphenyl)benzimidazol-5-yl]methanone](/img/structure/B7344120.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]-2-(3-methoxyphenyl)acetic acid](/img/structure/B7344133.png)
![4-[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-6-phenylpyrimidine](/img/structure/B7344137.png)
![4-[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-1,8-naphthyridine](/img/structure/B7344144.png)
![5-chloro-6-[(2S)-2-methyl-1,1-dioxo-1,4-thiazinan-4-yl]pyridine-3-carboxylic acid](/img/structure/B7344182.png)
![4-oxo-4-[(3R)-3-phenoxypyrrolidin-1-yl]-2-phenylbutanoic acid](/img/structure/B7344190.png)
![(3S)-1-[[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]carbamoyl]piperidine-3-carboxylic acid](/img/structure/B7344193.png)

![N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-8-fluoro-7-methoxyquinazolin-4-amine](/img/structure/B7344201.png)
![3-[[[(2S,3R)-2-phenyloxolan-3-yl]carbamoylamino]methyl]benzoic acid](/img/structure/B7344204.png)
